molecular formula C15H22FN3O4S B2594665 Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate CAS No. 897618-37-0

Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate

Cat. No.: B2594665
CAS No.: 897618-37-0
M. Wt: 359.42
InChI Key: JXWHYSQNLOAFBT-UHFFFAOYSA-N
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Description

Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is a synthetic organic compound characterized by a piperazine core substituted with a 2-fluorophenyl group, a sulfonyl bridge, and an ethyl carbamate moiety. The fluorophenyl group may enhance lipophilicity and receptor binding affinity, while the sulfonyl and carbamate groups contribute to metabolic stability and solubility .

Properties

IUPAC Name

ethyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O4S/c1-2-23-15(20)17-7-12-24(21,22)19-10-8-18(9-11-19)14-6-4-3-5-13(14)16/h3-6H,2,7-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWHYSQNLOAFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step involves the aza-Michael addition between a diamine and an in situ generated sulfonium salt . The reaction conditions often require a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization focuses on minimizing by-products and maximizing the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

DT-2216 (CAS 2365172-42-3)

Structure : C77H96ClF3N10O10S4 (MW: 1542.36 g/mol)
DT-2216 is a highly complex derivative featuring a piperazine ring, chlorophenyl, trifluoromethyl sulfonyl, and extended peptide-like chains. Unlike the target compound, it incorporates multiple aromatic and heterocyclic substituents, suggesting applications in targeted protein degradation (e.g., PROTACs) or oncology.
Key Differences :

  • Molecular weight (1542 vs. ~400–500 estimated for the target compound).
  • Functional groups: DT-2216 includes a chlorophenyl and trifluoromethyl sulfonyl, whereas the target compound has a single 2-fluorophenyl and simpler sulfonyl-carbamate linkage.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

Structure : Piperazine with Fmoc (fluorenylmethyloxycarbonyl) and acetic acid groups.
This compound is primarily used in solid-phase peptide synthesis (SPPS) as a protecting group for amine functionalities. The Fmoc group enables selective deprotection under mild basic conditions.
Key Differences :

  • The acetic acid moiety replaces the sulfonyl-ethyl carbamate chain.
  • Applications: Restricted to synthetic chemistry, unlike the target compound’s hypothesized therapeutic scope .

Pesticide Carbamates (e.g., Fenoxycarb, Desmedipham)

Examples :

  • Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate): Insect growth regulator.
  • Desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate): Herbicide. Structural Comparison:
  • Simpler ethyl carbamates with phenoxy or phenyl substituents.
  • Lack piperazine and sulfonyl groups, limiting their pharmacological utility.

Ethyl Carbamate (EC; CAS 51-79-6)

Structure: NH2COOCH2CH3 (MW: 89.09 g/mol). A simple carbamate notorious for carcinogenicity in rodents, found in fermented foods. Key Differences:

  • Absence of piperazine and sulfonyl groups reduces structural complexity.
  • The target compound’s fluorophenyl and sulfonyl groups may mitigate EC’s carcinogenic risks while introducing new bioactivity .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Primary Applications
Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate Not Provided ~400–500 (estimated) Piperazine, 2-fluorophenyl, sulfonyl, carbamate Neuropharmacology (hypothesized)
DT-2216 2365172-42-3 1542.36 Piperazine, chlorophenyl, trifluoromethyl sulfonyl Targeted therapies, oncology
2-[4-(Fmoc)piperazin-1-yl]acetic Acid 180576-05-0 ~400 (estimated) Piperazine, Fmoc, acetic acid Peptide synthesis
Fenoxycarb 72490-01-8 301.34 Phenoxy, ethyl carbamate Insect growth regulator
Ethyl Carbamate (EC) 51-79-6 89.09 Ethyl carbamate Fermentation byproduct

Research Findings and Implications

  • Pharmacological Potential: The target compound’s piperazine and fluorophenyl groups align with serotonin/dopamine receptor ligands, suggesting CNS applications. DT-2216’s complexity may limit blood-brain barrier penetration, favoring peripheral targets .
  • Toxicity Profile: Ethyl carbamate’s carcinogenicity underscores the need for rigorous safety evaluation of the target compound, though structural modifications likely alter metabolic pathways .
  • Synthetic Challenges : The sulfonyl-carbamate linkage in the target compound requires specialized synthesis compared to simpler pesticidal carbamates .

Biological Activity

Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C21H26FN3O5SC_{21}H_{26}FN_{3}O_{5}S

Its structure includes a piperazine ring, a sulfonyl group, and an ethyl carbamate moiety, which contribute to its biological interactions.

Primary Targets:
The compound primarily interacts with the acetylcholinesterase enzyme , inhibiting its activity and thereby enhancing cholinergic neurotransmission. This mechanism is critical in various neurological conditions, particularly those related to cognitive decline.

Biochemical Pathways:
The biological activity of this compound affects several pathways:

  • Cholinergic Pathway: Inhibition of acetylcholinesterase leads to increased levels of acetylcholine, enhancing synaptic transmission.
  • Dopaminergic Pathway: Interaction with dopamine receptors suggests potential implications in mood regulation and psychotropic effects.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, one study reported that similar piperazine-based compounds showed moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutics like Olaparib . The compound's role in inhibiting poly (ADP-ribose) polymerase (PARP) activity is notable, as this pathway is crucial for DNA repair mechanisms in cancer cells.

Neuroprotective Effects

The inhibition of acetylcholinesterase not only enhances cholinergic signaling but also suggests potential neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. By increasing acetylcholine levels, the compound may improve cognitive function and memory retention.

Study on Acetylcholinesterase Inhibition

A study focused on the structural analogs of the compound demonstrated that modifications to the piperazine ring significantly influenced acetylcholinesterase inhibition. The results indicated that certain substitutions could enhance inhibitory potency, suggesting avenues for drug design.

Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that compounds related to this compound exhibited cytotoxic effects. For example, a derivative was tested against MCF-7 breast cancer cells, showing an IC50 value of 18 μM, which highlights its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value (μM)Target
This compoundAcetylcholinesterase InhibitorN/AAcetylcholinesterase
OlaparibPARP Inhibitor57.3PARP1
Piperazine Derivative XAnticancer18Various Cancer Cells

Q & A

Q. What key structural features influence the pharmacological activity of Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate?

The compound's activity is driven by three core structural elements:

  • 2-Fluorophenyl group : Enhances lipophilicity and metabolic stability by resisting oxidative degradation .
  • Piperazine ring : Facilitates receptor interactions, particularly with neurotransmitter targets (e.g., serotonin or dopamine receptors) due to its conformational flexibility .
  • Sulfonyl-ethylcarbamate linkage : Improves aqueous solubility and binding affinity through hydrogen-bonding interactions with biological targets .
    Methodological Insight: To validate these effects, comparative studies with analogs lacking specific groups (e.g., non-fluorinated phenyl or non-sulfonyl derivatives) should be conducted using receptor-binding assays and solubility tests.

Q. What spectroscopic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential:

  • ¹H/¹³C NMR : Resolves structural features like the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and piperazine ring protons (δ ~2.5–3.5 ppm) .
  • High-Resolution MS (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
    Methodological Insight: Use deuterated solvents (e.g., DMSO-d6) for NMR and electrospray ionization (ESI) for MS to enhance sensitivity.

Q. What synthetic strategies optimize yield and purity during preparation?

Key steps include:

  • Coupling reactions : Piperazine-sulfonyl intermediates are synthesized via nucleophilic substitution under anhydrous conditions .
  • Purification : Column chromatography (e.g., silica gel with gradient elution of 0–12% MeOH in CH₂Cl₂) ensures high purity .
  • Quality control : Monitor reactions with thin-layer chromatography (TLC) and confirm purity (>95%) via HPLC .

Advanced Research Questions

Q. How does fluorine substitution impact metabolic stability and receptor selectivity?

Fluorine’s electronegativity and small atomic radius:

  • Metabolic stability : Reduces cytochrome P450-mediated oxidation, as shown in comparative studies with non-fluorinated analogs .
  • Receptor selectivity : The 2-fluorophenyl group may sterically hinder off-target interactions, as observed in receptor-binding assays for serotonin 5-HT₁A vs. dopamine D₂ receptors .
    Methodological Insight: Perform in vitro metabolic assays (e.g., liver microsome stability tests) and molecular docking simulations to map steric effects.

Q. How can contradictory biological activity data among structural analogs be resolved?

Contradictions often arise from substituent variations. For example:

  • Chlorine vs. fluorine substitution : Chlorinated analogs may exhibit higher potency but lower solubility due to increased hydrophobicity .
  • Sulfonyl vs. non-sulfonyl derivatives : Sulfonyl groups improve solubility but may reduce membrane permeability .
    Methodological Insight: Use structure-activity relationship (SAR) matrices to systematically compare analogs. Pair in vitro activity data (e.g., IC₅₀ values) with computational ADMET predictions.

Q. What computational approaches predict target interactions and pharmacokinetics?

  • Molecular docking : Simulate binding modes with receptors (e.g., serotonin transporters) using software like AutoDock Vina .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronic properties (e.g., Hammett constants) with biological activity .
  • Pharmacokinetic modeling : Predict logP and bioavailability using tools like SwissADME .
    Methodological Insight: Validate computational predictions with experimental assays (e.g., surface plasmon resonance for binding affinity).

Data Contradiction Analysis

  • Example : Discrepancies in reported IC₅₀ values for acetylcholinesterase inhibition may arise from assay conditions (e.g., pH, temperature) or impurity levels in test compounds .
  • Resolution : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use ultra-pure samples (>99% purity via HPLC).

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